molecular formula C18H21FN4OS B2919831 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2097867-93-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2919831
CAS No.: 2097867-93-9
M. Wt: 360.45
InChI Key: ZAXZNBGZEJKFFD-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, a dimethylamino group, and a fluorophenyl sulfanyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazoline ring.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the quinazoline core.

    Attachment of the Fluorophenyl Sulfanyl Group: The final step involves the reaction of the intermediate with 4-fluorothiophenol under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the sulfanyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Quinazoline Derivatives: From reduction reactions.

    Substituted Quinazoline Derivatives: From substitution reactions.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl sulfanyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-bromophenyl)sulfanyl]acetamide

Comparison: Compared to its analogs, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4OS/c1-23(2)18-20-10-12-9-14(5-8-16(12)22-18)21-17(24)11-25-15-6-3-13(19)4-7-15/h3-4,6-7,10,14H,5,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXZNBGZEJKFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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